molecular formula C19H30N2O4 B3588067 3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE

3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B3588067
M. Wt: 350.5 g/mol
InChI Key: WMXSHSWUBOZEEI-UHFFFAOYSA-N
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Description

3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, to facilitate the reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,4-Trimethoxybenzyl)piperazine: This compound shares the 2,3,4-trimethoxybenzyl group but lacks the butanone moiety.

    1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine: Similar in structure but with a methyl group instead of a butanone group.

Uniqueness

3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE is unique due to the presence of both the 2,3,4-trimethoxybenzyl group and the butanone moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above .

Properties

IUPAC Name

3-methyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-14(2)12-17(22)21-10-8-20(9-11-21)13-15-6-7-16(23-3)19(25-5)18(15)24-4/h6-7,14H,8-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXSHSWUBOZEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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